molecular formula C17H18N2O4S B11694755 Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B11694755
M. Wt: 346.4 g/mol
InChI Key: VKGINMOSKBSCDT-UHFFFAOYSA-N
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Description

Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound with a unique structure that includes a cyano group, an ethoxyphenyl group, and a tetrahydropyridinyl sulfanyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . For instance, the reaction can be carried out by stirring the reactants without solvent at room temperature or using a steam bath . Another method involves the fusion of aryl amines with ethyl cyanoacetate under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ethoxyphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate exerts its effects involves interactions with various molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H18N2O4S

Molecular Weight

346.4 g/mol

IUPAC Name

methyl 2-[[5-cyano-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate

InChI

InChI=1S/C17H18N2O4S/c1-3-23-12-6-4-11(5-7-12)13-8-15(20)19-17(14(13)9-18)24-10-16(21)22-2/h4-7,13H,3,8,10H2,1-2H3,(H,19,20)

InChI Key

VKGINMOSKBSCDT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)OC

Origin of Product

United States

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